1-(2-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
Beschreibung
1-(2-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with an ethylsulfonyl group and a 2-chlorophenyl-methanesulfonamide side chain. The tetrahydroquinoline core in this compound suggests structural similarities to quinolone antibiotics, which target bacterial DNA gyrase. However, the unique substitution pattern—including the ethylsulfonyl group and chlorophenyl moiety—may confer distinct physicochemical and pharmacological properties, such as enhanced lipophilicity or altered target binding affinity.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-2-27(24,25)21-11-5-7-14-9-10-16(12-18(14)21)20-26(22,23)13-15-6-3-4-8-17(15)19/h3-4,6,8-10,12,20H,2,5,7,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTKYDXJIMOILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(2-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the tetrahydroquinoline ring with a chlorophenyl group, typically using a chlorinating agent such as thionyl chloride.
Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonation reaction, where the tetrahydroquinoline derivative reacts with ethylsulfonyl chloride in the presence of a base.
Formation of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride to form the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-(2-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could be explored for the development of new therapeutic agents, particularly in the areas of anti-inflammatory or anticancer research.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is not well understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the chlorophenyl and ethylsulfonyl groups may allow the compound to bind to active sites or allosteric sites on proteins, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Compound 7f
Full name: 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Key features:
- Core: 1,4-dihydroquinoline-3-carboxylate (fluoroquinolone backbone)
- Substituents : Cyclopropyl, fluorine, acetamido, and dimethylphenyl sulfonamide groups.
- Reported activity : Exhibits antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus), with MIC values ranging from 0.5–2 µg/mL .
Target Compound
Key features :
- Core: 1,2,3,4-tetrahydroquinoline (partially saturated, non-fluorinated).
- Substituents : Ethylsulfonyl group at position 1, methanesulfonamide-linked 2-chlorophenyl at position 5.
Key differences :
Core Saturation: The tetrahydroquinoline core in the target compound lacks the conjugated keto-carboxylate system critical for quinolone-mediated DNA gyrase inhibition. This may reduce antibacterial potency compared to 7f.
Substituent Effects : The ethylsulfonyl group in the target compound may enhance metabolic stability but reduce aqueous solubility compared to 7f’s acetamido and carboxylate groups.
Chlorophenyl vs.
Pharmacokinetic and Toxicity Considerations
Biologische Aktivität
The compound 1-(2-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.86 g/mol. The presence of the chlorophenyl and ethylsulfonyl groups contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its activity against various bacterial strains.
- Mechanism of Action : Sulfonamides typically inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis. This inhibition disrupts the synthesis of folate, essential for nucleic acid production in bacteria.
Antifungal Activity
In vitro studies have shown that certain sulfonamide derivatives possess antifungal properties. For instance, compounds structurally similar to the one have demonstrated efficacy against Candida species.
- Case Study : A related study on 1,3,4-thiadiazole derivatives showed promising antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) as low as 5 µg/mL . This suggests that modifications to the sulfonamide structure could enhance antifungal potency.
Synthesis and Derivatives
The synthesis of the compound involves multi-step reactions typically utilizing starting materials such as chloroanilines and ethylsulfonyl precursors. The synthetic pathway may include:
- Formation of Tetrahydroquinoline : A key intermediate that is synthesized through cyclization reactions.
- Sulfonamide Formation : The final step involves coupling the tetrahydroquinoline derivative with methanesulfonamide.
Efficacy Studies
A variety of studies have assessed the biological activity of sulfonamide derivatives:
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 10 | |
| Compound B | S. aureus | 5 | |
| Compound C | C. albicans | 5 |
The above table summarizes findings from various studies indicating that modifications to the sulfonamide structure can lead to enhanced antimicrobial activity.
Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to target enzymes involved in bacterial and fungal metabolism. These studies suggest that the compound can effectively interact with active sites of enzymes crucial for microbial survival.
Q & A
Q. Critical Considerations :
- Protecting groups (e.g., Boc) may be required to prevent undesired side reactions during sulfonylation .
- Reaction yields depend on solvent polarity and temperature control during sulfonamide formation .
How is the molecular structure of this compound validated in academic research?
Level: Basic
Methodological Answer:
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ expected for C₁₉H₂₀ClN₂O₄S₂) .
- Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
Validation : Cross-referencing spectral data with computational predictions (e.g., DFT calculations) ensures structural accuracy .
What strategies are employed to resolve contradictions in biological activity data for sulfonamide derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in activity data (e.g., IC₅₀ variability) are addressed via:
Assay Standardization :
- Use of internal controls (e.g., reference inhibitors) to normalize enzyme inhibition results .
- Validation of cell viability assays (e.g., MTT vs. ATP-based luminescence) to confirm cytotoxicity .
Structural Confirmation : Re-testing compounds after re-purification (e.g., HPLC >95% purity) to exclude impurities as confounding factors .
Computational Docking : Molecular modeling (e.g., AutoDock Vina) to verify binding pose consistency with activity trends .
Example : If a study reports weak kinase inhibition but strong cellular activity, off-target effects are probed via kinome-wide profiling .
How are structure-activity relationships (SAR) systematically explored for this compound?
Level: Advanced
Methodological Answer:
SAR studies focus on modular modifications:
Tetrahydroquinoline Core :
- Substituents at the 1-position (e.g., ethylsulfonyl vs. phenylsulfonyl) impact solubility and target affinity .
Chlorophenyl Group :
- Meta/para substitution (e.g., 2-Cl vs. 4-Cl) alters steric hindrance in receptor binding pockets .
Sulfonamide Linker :
- Replacement with carboxamide or urea groups modulates metabolic stability .
Q. Experimental Workflow :
- Parallel synthesis of analogs using combinatorial chemistry .
- In vitro screening against target proteins (e.g., kinases, GPCRs) with dose-response curves to quantify potency .
What in vitro models are used to evaluate the pharmacokinetic (PK) properties of this compound?
Level: Advanced
Methodological Answer:
Key assays include:
Metabolic Stability : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify cytochrome P450 (CYP) liabilities .
Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s suggests good bioavailability) .
Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction (fu), critical for dose adjustment .
Q. Data Interpretation :
- Low metabolic stability (e.g., t₁/₂ <30 min) necessitates prodrug strategies or CYP inhibition .
How is crystallographic data utilized to optimize this compound’s binding mode?
Level: Advanced
Methodological Answer:
X-ray crystallography of target-ligand complexes guides optimization:
Co-crystallization : Soaking the compound into protein crystals (e.g., kinase domains) to resolve binding interactions .
Key Interactions :
- Sulfonamide oxygen hydrogen bonds with catalytic lysine residues .
- Chlorophenyl group fills hydrophobic pockets, reducing entropic penalty .
Fragment Replacement : Substituting rigid groups (e.g., tetrahydroquinoline) with flexible linkers to improve conformational adaptability .
Case Study : A 2.1 Å resolution structure revealed a displaced sulfonyl group in a mutant kinase, prompting re-engineering of the ethylsulfonyl moiety .
What computational methods are applied to predict off-target effects?
Level: Advanced
Methodological Answer:
Pharmacophore Screening : Tools like Pharmit identify overlapping features with known off-targets (e.g., carbonic anhydrase) .
Machine Learning : QSAR models trained on Tox21 datasets predict hepatotoxicity or cardiotoxicity risks .
Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability to unintended targets (e.g., hERG channel) .
Mitigation : Off-target hits are validated via orthogonal assays (e.g., patch-clamp electrophysiology for hERG inhibition) .
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